(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
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Overview
Description
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is an organoboron compound with the chemical formula C18H13BO2S. It is a white solid with poor solubility and is known for its excellent fluorescence properties . This compound is primarily used in the preparation of optoelectronic devices such as organic electroluminescent diodes (OLEDs) due to its unique photophysical characteristics .
Preparation Methods
The synthesis of (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid involves multiple steps of organic synthesis. One common method includes the reaction of dibenzothiophene with 2-bromobenzeneboronic acid . The reaction is typically carried out under inert atmosphere conditions, using palladium catalysts and phosphine ligands in solvents like toluene, ethanol, and water . The mixture is stirred at elevated temperatures (around 80°C) for several hours to yield the desired product .
Chemical Reactions Analysis
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under oxidative conditions.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of moisture.
Common reagents used in these reactions include palladium diacetate, potassium carbonate, and tris(o-tolyl)phosphine . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The compound’s fluorescence properties are attributed to the electronic transitions within the dibenzothiophene and phenyl moieties .
Comparison with Similar Compounds
Similar compounds to (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid include:
This compound anhydride: Similar in structure but contains varying amounts of anhydride.
(3-(4-Dibenzothienyl)phenylboronic acid): Another boronic acid derivative with similar photophysical properties.
The uniqueness of this compound lies in its specific combination of the dibenzothiophene and phenyl groups, which confer distinct fluorescence and reactivity characteristics .
Properties
IUPAC Name |
(3-dibenzothiophen-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)22-18(14)16/h1-11,20-21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOHUARANQHPPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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